Cas no 64181-76-6 (4-chlorobiphenyl-2-ol)
4-chlorobiphenyl-2-ol Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-2-ol,4'-chloro-
- 4-chloro-2'-biphenylol
- 4'-chloro-[1,1'-Biphenyl]-2-ol
- 4-chlorobiphenyl-2-ol
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- MDL: MFCD00871522
- Inchi: 1S/C12H9ClO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,14H
- InChI Key: DSSULPPMTATCMP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1C=CC=CC=1O
Computed Properties
- Exact Mass: 204.03400
- Monoisotopic Mass: 204.0341926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23000
- LogP: 3.71260
4-chlorobiphenyl-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C530433-10mg |
4-chlorobiphenyl-2-ol |
64181-76-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C530433-50mg |
4-chlorobiphenyl-2-ol |
64181-76-6 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C530433-100mg |
4-chlorobiphenyl-2-ol |
64181-76-6 | 100mg |
$ 160.00 | 2022-06-06 | ||
| abcr | AB318732-5 g |
2-(4-Chlorophenyl)phenol, 95%; . |
64181-76-6 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| OTAVAchemicals | 1365449-50MG |
4'-chloro-[1,1'-biphenyl]-2-ol |
64181-76-6 | 95% | 50MG |
$58 | 2023-06-25 | |
| OTAVAchemicals | 1365449-100MG |
4'-chloro-[1,1'-biphenyl]-2-ol |
64181-76-6 | 95% | 100MG |
$104 | 2023-06-25 | |
| OTAVAchemicals | 1365449-250MG |
4'-chloro-[1,1'-biphenyl]-2-ol |
64181-76-6 | 95% | 250MG |
$173 | 2023-06-25 | |
| abcr | AB318732-5g |
2-(4-Chlorophenyl)phenol, 95%; . |
64181-76-6 | 95% | 5g |
€1159.00 | 2025-04-17 | |
| A2B Chem LLC | AG80342-50mg |
2-(4-Chlorophenyl)phenol |
64181-76-6 | 95% | 50mg |
$265.00 | 2024-04-19 | |
| A2B Chem LLC | AG80342-100mg |
2-(4-Chlorophenyl)phenol |
64181-76-6 | 95% | 100mg |
$316.00 | 2024-04-19 |
4-chlorobiphenyl-2-ol Suppliers
4-chlorobiphenyl-2-ol Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 4-chlorobiphenyl-2-ol
4-Chlorobiphenyl-2-Ol: A Comprehensive Overview
4-Chlorobiphenyl-2-ol, also known by its CAS number 64181-76-6, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound, characterized by its biphenyl structure with a hydroxyl group at the 2-position and a chlorine substituent at the 4-position, exhibits unique chemical properties that make it valuable in various applications. Recent studies have further elucidated its potential in fields such as material science, pharmaceuticals, and catalysis.
The synthesis of 4-chlorobiphenyl-2-ol typically involves multi-step reactions, often starting from biphenyl derivatives. Researchers have explored various methodologies to optimize the synthesis process, including the use of transition metal catalysts and microwave-assisted techniques. These advancements have not only improved yield but also reduced reaction time, making the compound more accessible for large-scale production.
In terms of chemical properties, 4-chlorobiphenyl-2-ol demonstrates remarkable stability under standard conditions. Its biphenyl framework contributes to its aromaticity, while the hydroxyl group introduces polarity, enhancing its solubility in polar solvents. The presence of chlorine at the 4-position further modulates the electronic properties of the molecule, making it an attractive candidate for various chemical transformations.
Recent studies have highlighted the role of 4-chlorobiphenyl-2-ol in drug discovery. Its unique structure allows it to serve as a building block for complex molecules with potential pharmacological activities. For instance, researchers have investigated its derivatives as candidates for anti-inflammatory and anticancer agents. These findings underscore the compound's importance in medicinal chemistry.
Beyond pharmaceutical applications, 4-chlorobiphenyl-2-ol has found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in catalytic systems and coordination polymers. Recent breakthroughs in this area include its application as a ligand in homogeneous catalysis, where it facilitates selective transformations of organic substrates.
The environmental impact of 4-chlorobiphenyl-2-ol has also been a topic of interest. Studies on its biodegradation and toxicity have provided insights into its safe handling and disposal. Researchers have developed eco-friendly methods for synthesizing this compound, aligning with global efforts to promote sustainable chemistry.
In conclusion, 4-chlorobiphenyl-2-ol, with its CAS number 64181-76-6, stands as a pivotal compound in modern chemistry. Its diverse applications, coupled with ongoing research into its properties and uses, ensure that it remains a focal point for scientists across various disciplines.
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